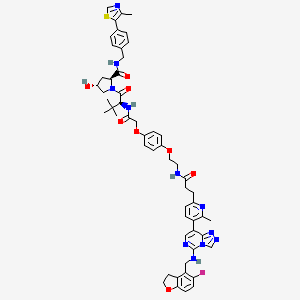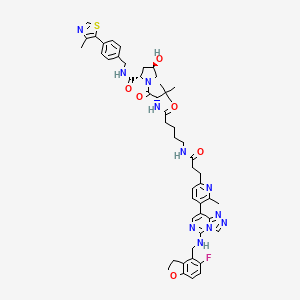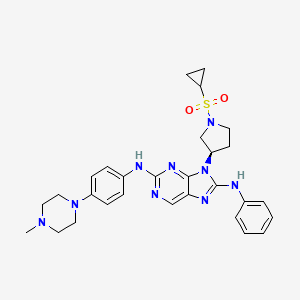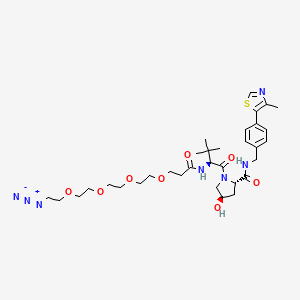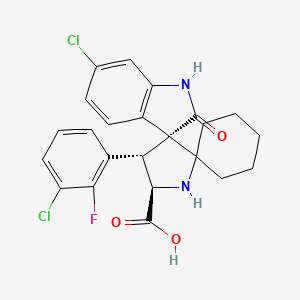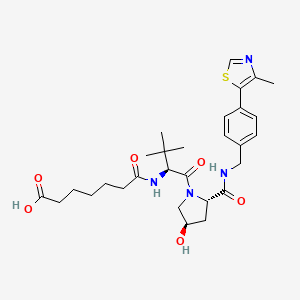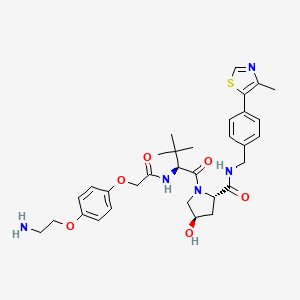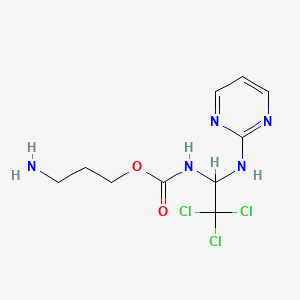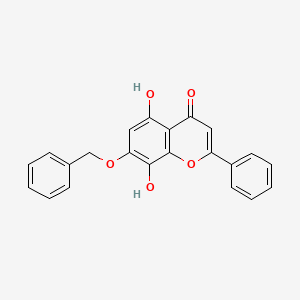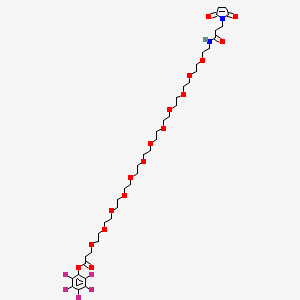
Mal-NH-PEG12-CH2CH2COOPFP ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mal-NH-PEG12-CH2CH2COOPFP ester is a polyethylene glycol (PEG) based linker molecule designed specifically for the synthesis of proteolysis-targeting chimeras (PROTACs) . This compound is utilized in the field of chemical biology and medicinal chemistry for its ability to facilitate the targeted degradation of proteins via the ubiquitin-proteasome system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Mal-NH-PEG12-CH2CH2COOPFP ester involves multiple steps, typically starting with the functionalization of polyethylene glycol (PEG) chains. . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the coupling reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions: Mal-NH-PEG12-CH2CH2COOPFP ester primarily undergoes substitution reactions due to the presence of reactive ester and maleimide groups . These reactions are typically carried out under mild conditions to preserve the integrity of the PEG chain.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include nucleophiles such as amines and thiols . The reactions are often conducted in organic solvents like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures .
Major Products: The major products formed from the reactions of this compound are typically conjugates where the PEG chain is linked to another molecule via the maleimide or ester group . These conjugates are used in the synthesis of PROTACs and other bioactive molecules .
Aplicaciones Científicas De Investigación
Mal-NH-PEG12-CH2CH2COOPFP ester is widely used in scientific research for the development of PROTACs, which are molecules designed to target and degrade specific proteins within cells . This compound is also used in the synthesis of other bioactive molecules and drug delivery systems . In the field of medicinal chemistry, it plays a crucial role in the development of targeted therapies for various diseases, including cancer and neurodegenerative disorders .
Mecanismo De Acción
The mechanism of action of Mal-NH-PEG12-CH2CH2COOPFP ester involves its role as a linker in PROTACs . PROTACs function by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome . The PEG chain in this compound provides flexibility and solubility to the PROTAC molecule, enhancing its ability to interact with both the target protein and the E3 ligase .
Comparación Con Compuestos Similares
Similar Compounds:
- Mal-NH-PEG4-CH2CH2COOPFP ester
- Mal-NH-PEG8-CH2CH2COOPFP ester
- Mal-NH-PEG24-CH2CH2COOPFP ester
Uniqueness: Mal-NH-PEG12-CH2CH2COOPFP ester is unique due to its specific PEG chain length, which provides an optimal balance between flexibility and solubility . This makes it particularly effective in the synthesis of PROTACs compared to similar compounds with shorter or longer PEG chains .
Propiedades
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H59F5N2O17/c41-35-36(42)38(44)40(39(45)37(35)43)64-34(51)4-7-52-9-11-54-13-15-56-17-19-58-21-23-60-25-27-62-29-30-63-28-26-61-24-22-59-20-18-57-16-14-55-12-10-53-8-5-46-31(48)3-6-47-32(49)1-2-33(47)50/h1-2H,3-30H2,(H,46,48) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAJQONVXDZRRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H59F5N2O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
934.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
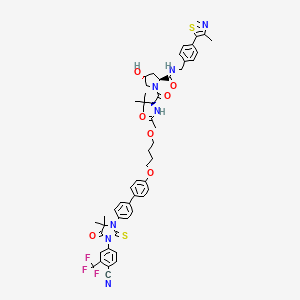
![ethyl (5Z)-2-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxo-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylidene)furan-3-carboxylate](/img/structure/B8103545.png)
![ethyl (5Z)-4-oxo-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylidene)-2-[[4-(2,2,2-trifluoroethyl)piperazin-1-yl]amino]furan-3-carboxylate](/img/structure/B8103546.png)
